molecular formula C9H9ClO B1339278 4-(2-Chloroethyl)benzaldehyde CAS No. 103076-33-1

4-(2-Chloroethyl)benzaldehyde

Cat. No.: B1339278
CAS No.: 103076-33-1
M. Wt: 168.62 g/mol
InChI Key: QSAAKRQPQKJMHW-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-(2-Chloroethyl)benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

4-(2-Chloroethyl)benzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the chloroethyl and aldehyde functional groups, which confer distinct reactivity and versatility in various chemical reactions .

Biological Activity

4-(2-Chloroethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chloroethyl group attached to a benzaldehyde moiety, has been investigated for various pharmacological properties, including anti-cancer, antimicrobial, and anti-inflammatory activities. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings and case studies.

  • Molecular Formula : C9H9ClO
  • CAS Number : 103076-33-1
  • Molecular Weight : 172.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, potentially leading to apoptosis in cancer cells and inhibition of various enzymes involved in inflammatory processes. The chloroethyl group is known for its reactivity, which can facilitate interactions with nucleophiles in biological systems.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives:

  • HDAC Inhibition : Research indicates that derivatives such as 4-[bis(2-chloroethyl)amino]benzaldehyde exhibit potent inhibition against histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM. This inhibition leads to significant antiproliferative effects on solid tumor cells, including HepG2 liver cancer cells, with an IC50 value of 1.30 μM .
  • Apoptosis Induction : Studies have shown that treatment with these compounds results in increased apoptosis and cell cycle arrest at the G2/M phase, contributing to their antitumor efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It has demonstrated activity against various bacterial strains, including Staphylococcus aureus. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies indicating its ability to inhibit key inflammatory pathways:

  • Inhibition of Enzymes : Compounds derived from this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies

StudyFindings
Chen et al. (2020)Identified 4-(bis(2-chloroethyl)amino)benzaldehyde as a potent HDAC3 inhibitor with significant anticancer activity against HepG2 cells .
Mohanram & Meshram (2014)Synthesized derivatives exhibiting anti-inflammatory and antimicrobial activities, demonstrating the versatility of the benzaldehyde structure .
Akhmadieva et al. (2020)Highlighted the potential of antipyrine derivatives as anti-inflammatory agents through molecular docking studies .

Properties

IUPAC Name

4-(2-chloroethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAAKRQPQKJMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571028
Record name 4-(2-Chloroethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103076-33-1
Record name 4-(2-Chloroethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Chloroethyl)benzoic acid (2.00 g, 10.83 mmol) was dissolved in THF (40 ml) under an argon atmosphere, and 1M borane-THF complex (16 ml, 16.00 mmol) was slowly added dropwise under ice-cooling. After stirring at room temperature for 2 hours, 1N sulfuric acid (36 ml) was added, and the mixture was stirred for 1 hour and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained crude product was dissolved in dichloromethane (50 ml). Manganese dioxide (10.00 g) was added, and the mixture was stirred overnight at room temperature. After filtration through celite, the filtrate was concentrated under reduced pressure to give the title compound (1.71 g, 91%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(2-chloroethyl)benzaldehyde contribute to the enhanced antimicrobial activity of the synthesized chitosan derivatives?

A: While the provided research doesn't delve into the specific mechanism of action, it suggests that the enhanced antimicrobial activity of chitosan derivatives incorporating this compound stems from their improved solubility. [, ] The presence of the aromatic aldehyde moiety likely increases the hydrophobicity of the chitosan backbone, promoting better interaction with bacterial cell membranes. This improved interaction could lead to increased disruption of the membrane integrity, ultimately resulting in bacterial cell death. Further research is needed to confirm this hypothesis and fully elucidate the mechanism of action.

Q2: Are there any potential applications of these modified chitosan derivatives beyond the ones mentioned in the research?

A: While the research focuses on the antimicrobial potential of these novel chitosan derivatives, their improved solubility opens avenues for exploration in various fields. [] Potential applications include:

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